![molecular formula C12H11NO2S B12608261 3-[2-(Methanesulfonyl)ethenyl]quinoline CAS No. 918341-19-2](/img/structure/B12608261.png)
3-[2-(Methanesulfonyl)ethenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Methanesulfonyl)ethenyl]quinoline is a quinoline derivative characterized by the presence of a methanesulfonyl group attached to an ethenyl chain, which is further connected to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Ethenyl Chain: The ethenyl chain can be introduced through a Heck reaction, where a vinyl halide reacts with the quinoline derivative in the presence of a palladium catalyst.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of recyclable catalysts may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methanesulfonyl)ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride and triethylamine in an organic solvent.
Major Products
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of 3-[2-(Methanesulfonyl)ethyl]quinoline.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of dyes and pigments due to its extended π-conjugated system.
Mechanism of Action
The mechanism of action of 3-[2-(Methanesulfonyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death.
Pathways Involved: The compound may interfere with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methanesulfonyl and ethenyl groups.
Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial properties.
Isoquinoline: An isomer of quinoline with the nitrogen atom at a different position.
Uniqueness
3-[2-(Methanesulfonyl)ethenyl]quinoline is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
918341-19-2 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-(2-methylsulfonylethenyl)quinoline |
InChI |
InChI=1S/C12H11NO2S/c1-16(14,15)7-6-10-8-11-4-2-3-5-12(11)13-9-10/h2-9H,1H3 |
InChI Key |
VITAAAAERAZYKH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


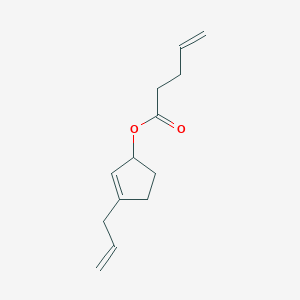

![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
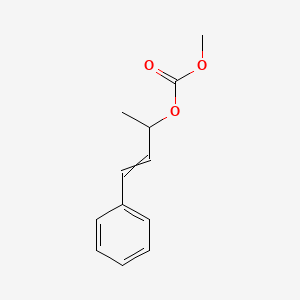
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)
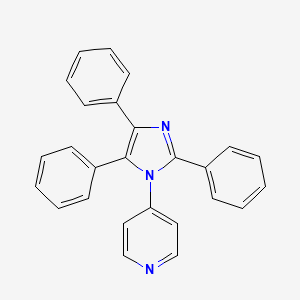
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
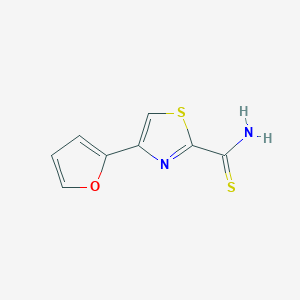
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
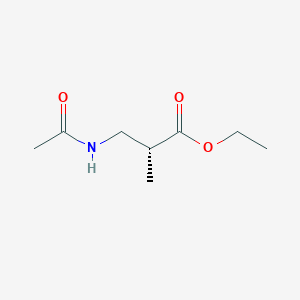
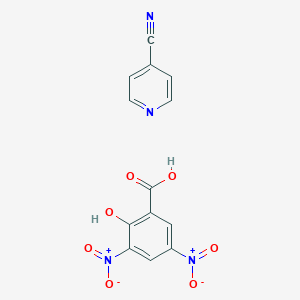
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
